molecular formula C8H10BrNO B1282553 2-Amino-1-(4-bromophenyl)-1-ethanol CAS No. 41147-82-4

2-Amino-1-(4-bromophenyl)-1-ethanol

Cat. No.: B1282553
CAS No.: 41147-82-4
M. Wt: 216.07 g/mol
InChI Key: RETMUAMXYIIWAQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromophenyl)-1-ethanol is an organic compound with the molecular formula C8H10BrNO. It is a white to off-white solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of an amino group, a bromophenyl group, and an ethanol moiety, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Enantioselective Synthesis

2-Amino-1-(4-bromophenyl)-1-ethanol has been used in studies focusing on enantioselective synthesis. For instance, its resolution was achieved through lipase-catalyzed alcoholysis, hydrolysis, and acylation, demonstrating its potential as an intermediate in synthesizing adrenergic agents (Conde et al., 1998).

Receptor Differentiation

Research has explored its structural modification to study sympathomimetic activity, aiding in the differentiation of beta-receptor populations, such as β-1 and β-2 types found in various tissues (Lands et al., 1967).

Copper-Catalyzed Amination

The compound has been involved in copper-catalyzed direct amination studies, where ortho-functionalized haloarenes were converted to aromatic amines using sodium azide in ethanol, demonstrating a one-pot Ullmann-type coupling process (Zhao et al., 2010).

Isoquinoline Syntheses

It has been used in the synthesis of heterocyclic compounds, particularly in phenolic cyclization processes to create various isoquinoline derivatives, showcasing its versatility in organic chemistry (Kametani et al., 1970).

Synthesis of Cardiovascular Drugs

This compound is a key intermediate in the synthesis of cardiovascular drugs. Research has developed new processes for its synthesis, highlighting its significance in pharmaceutical applications (Zhang Wei-xing, 2013).

Photophysical Properties in Medical Research

Its derivatives have been studied for their photophysical properties, such as in the modification of phthalocyanines. These studies have implications in medical research, particularly in understanding interactions with cancer cells (Ramos et al., 2015).

Future Directions

The future directions for research on “2-Amino-1-(4-bromophenyl)-1-ethanol” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

Mechanism of Action

Target of Action

It is often used in proteomics research applications , suggesting it may interact with proteins or enzymes in the body.

Biochemical Pathways

A related compound has been shown to interact with thrombin, a key enzyme in the coagulation pathway . This suggests that 2-Amino-1-(4-bromophenyl)-1-ethanol may also influence coagulation or other related pathways.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-bromophenyl)-1-ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with enzymes like thrombin . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with thrombin can affect the enzyme’s activity, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic uses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to particular organelles. Understanding its subcellular localization is crucial for elucidating its biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-bromophenyl)-1-ethanol typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-1-(4-bromophenyl)-

Properties

IUPAC Name

2-amino-1-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETMUAMXYIIWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547797
Record name 2-Amino-1-(4-bromophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41147-82-4
Record name α-(Aminomethyl)-4-bromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41147-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(4-bromophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (227 mg, 6.00 mmol) was dissolved in methanol (10 mL) and 5% potassium hydroxide in methanol (4.49 mL, 4.00 mmol) was carefully added. To this solution was added 2-Amino-1-(4-bromo-phenyl)-ethanone hydrochloride (1.0 g, 4.00 mmol) dissolved in methanol (10 mL) and stirring continued for 0.2 hours at room temperature. The mixture was concentrated, and quenched with saturated sodium bicarbonate (10 mL) and extracted with dichloromethane several times. The organics were combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The title compound was isolated as a yellow solid (677 mg, 77%). 1H NMR (300 MHz, CDCl3): 7.51-7.47 (d. 2H), 7.27-7.23 (d, 2H), 4.63-4.59 (m, 1H), 3.03 (dd, 1H), 2.76 (dd, 1H)
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.49 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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